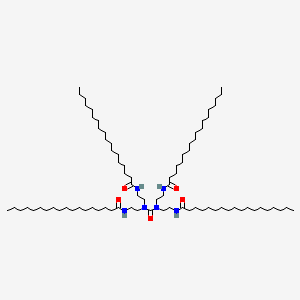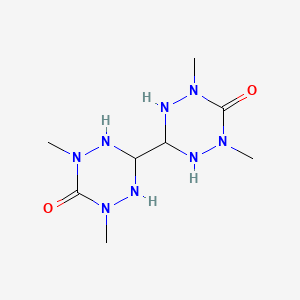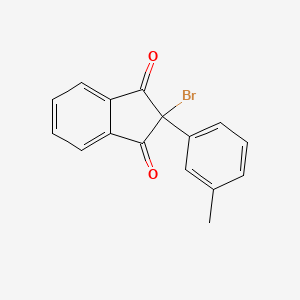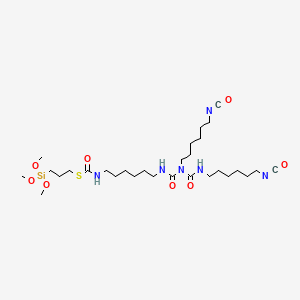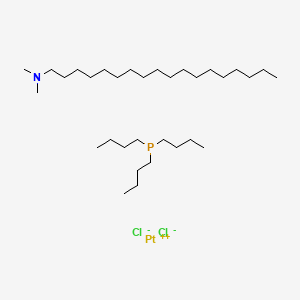
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is a complex organometallic compound. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a platinum center coordinated with dichloro, N,N-dimethyl-1-octadecanamine, and tributylphosphine ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- typically involves the reaction of platinum(II) chloride with N,N-dimethyl-1-octadecanamine and tributylphosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to obtain a product suitable for industrial applications.
化学反应分析
Types of Reactions
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the dichloro or tributylphosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, phosphines, and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions may produce platinum compounds with altered oxidation states.
科学研究应用
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism of action of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triphenylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triethylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(trimethylphosphine)
Uniqueness
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of the tributylphosphine ligand, in particular, influences the compound’s solubility, stability, and catalytic activity, distinguishing it from other similar platinum complexes.
This detailed article provides a comprehensive overview of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
68928-30-3 |
|---|---|
分子式 |
C32H70Cl2NPPt |
分子量 |
765.9 g/mol |
IUPAC 名称 |
N,N-dimethyloctadecan-1-amine;platinum(2+);tributylphosphane;dichloride |
InChI |
InChI=1S/C20H43N.C12H27P.2ClH.Pt/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h4-20H2,1-3H3;4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
RJFPNKVBCJBIRY-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


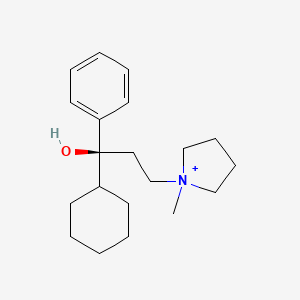
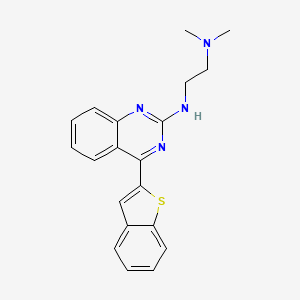
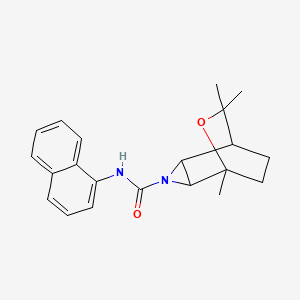
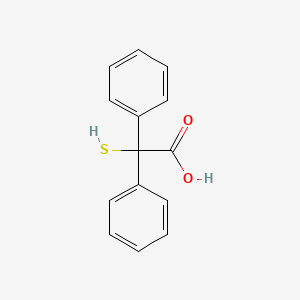
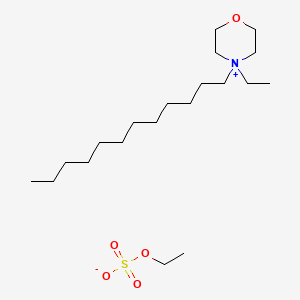
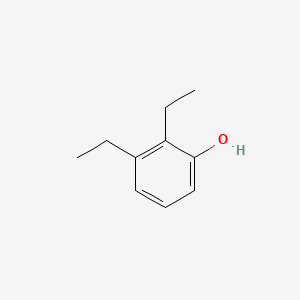


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
